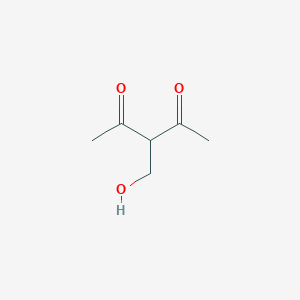
3-(Hydroxymethyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)pentane-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Building Block for Complex Molecules
One of the primary applications of 3-(Hydroxymethyl)pentane-2,4-dione is its use as a building block in the synthesis of more complex organic molecules. It can undergo various reactions such as:
- Condensation Reactions : The compound can react with aldehydes and ketones to form larger diketones or polyfunctional compounds.
- Cyclization Reactions : It can participate in cyclization processes to form cyclic structures that are essential in pharmaceuticals.
Case Study: Synthesis of Novel Diketones
A study demonstrated the successful use of this compound in synthesizing novel diketones via condensation with various aldehydes. The resulting compounds exhibited significant biological activity, indicating potential for drug development .
Antimicrobial and Antitumor Activity
Research has indicated that derivatives of diketones like this compound exhibit antimicrobial and antitumor properties. These properties make them candidates for drug development.
Table 1: Biological Activity of Diketone Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Diketone Derivative A | Antitumor | |
| Diketone Derivative B | Antimicrobial |
Case Study: Antitumor Activity
In a recent study, derivatives synthesized from this compound were tested for their cytotoxic effects on cancer cell lines. Results showed a significant reduction in cell viability, suggesting potential as chemotherapeutic agents .
Use in Polymer Chemistry
The compound has also been explored for its role in polymer chemistry. It is utilized as a monomer or co-monomer in the synthesis of polymers with specific properties such as enhanced thermal stability or improved mechanical strength.
Table 2: Polymer Applications
| Polymer Type | Role of this compound | Properties Enhanced |
|---|---|---|
| Polyurethane | Co-monomer | Improved flexibility |
| Polyamide | Monomer | Increased thermal stability |
Propiedades
Número CAS |
127869-52-7 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)pentane-2,4-dione |
InChI |
InChI=1S/C6H10O3/c1-4(8)6(3-7)5(2)9/h6-7H,3H2,1-2H3 |
Clave InChI |
ZXRQBQKGHWBGDN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CO)C(=O)C |
SMILES canónico |
CC(=O)C(CO)C(=O)C |
Sinónimos |
2,4-Pentanedione, 3-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















